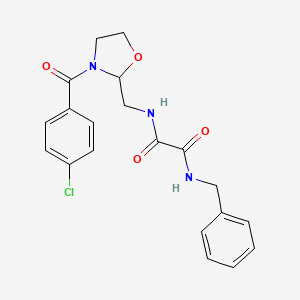

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEREGUYMNMQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

Introduction of the Chlorobenzoyl Group: The oxazolidinone intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.

Formation of the Oxalamide Linkage: The final step involves the reaction of the chlorobenzoyl oxazolidinone with benzylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzoyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or chlorobenzoyl derivatives.

Scientific Research Applications

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:

- N1-(4-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

- N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide features several functional groups, including an oxazolidinone ring and a chlorobenzoyl moiety. This unique structure allows for various interactions with biological targets, making it a candidate for drug discovery and development.

The biological activity of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The chlorobenzoyl group participates in hydrophobic interactions, which may modulate the activity of enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds similar to N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide exhibit significant antimicrobial properties. The presence of the oxazolidinone structure is particularly notable in this regard. For instance, oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

Anticancer Potential

Studies have suggested that this compound may have anticancer properties. The interaction of the oxazolidinone ring with specific enzymes involved in cancer cell proliferation has been documented. For example, compounds targeting mutant isocitrate dehydrogenase (IDH) have shown promise in treating certain types of cancers, including gliomas. N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide could potentially inhibit similar pathways due to its structural characteristics.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamide | Structure | Moderate antimicrobial activity |

| N1-benzyl-N2-(3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl oxalamide | - | Enhanced anticancer effects due to fluorine substitution |

| N1-benzyl-N2-(3-(4-bromobenzoyl)oxazolidin-2-yl)methyl oxalamide | - | Similar antimicrobial properties but lower potency |

The presence of the chlorobenzoyl group in N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide enhances its reactivity and interaction with biological targets compared to its fluorinated or brominated counterparts.

Case Studies

Several case studies highlight the potential application of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide in drug development:

- Inhibition of IDH Mutants : Research has shown that compounds similar to this oxazolidinone can effectively inhibit mutant IDH proteins associated with certain cancers. The mechanism involves disrupting metabolic pathways crucial for cancer cell survival.

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.